Rac-3-Oxo Atorvastatin Sodium Salt is a derivative of atorvastatin, a well-known statin medication primarily used to lower cholesterol levels. The compound is classified under the category of hypolipidemic agents and is recognized for its role in managing hypercholesterolemia. Atorvastatin itself is a synthetic lipid-lowering agent that inhibits the enzyme HMG-CoA reductase, crucial in cholesterol biosynthesis.
Rac-3-Oxo Atorvastatin Sodium Salt has the Chemical Abstracts Service (CAS) Number 1391052-00-8 and a molecular formula of C33H32FN2NaO5, with a molecular weight of 578.60 g/mol. It is categorized as a sodium salt of atorvastatin, which enhances its solubility and bioavailability in pharmaceutical applications .
The synthesis of rac-3-Oxo Atorvastatin Sodium Salt involves several steps, typically starting from simpler organic compounds. One prevalent method includes:
The compound features a complex arrangement including:
Rac-3-Oxo Atorvastatin Sodium Salt can participate in various chemical reactions typical for organic compounds:
These reactions are essential for modifying the compound's structure to enhance efficacy or reduce side effects.
Rac-3-Oxo Atorvastatin Sodium Salt functions primarily as an inhibitor of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a precursor in cholesterol biosynthesis. By inhibiting this enzyme, atorvastatin decreases cholesterol production in the liver, leading to increased uptake of low-density lipoprotein from the bloodstream.
Key points about its mechanism include:
Rac-3-Oxo Atorvastatin Sodium Salt exhibits several important physical properties:
Property | Value |
---|---|
Molecular Weight | 578.60 g/mol |
Melting Point | Not specified |
Solubility | Soluble in water |
Storage Temperature | -20°C |
Chemical properties include:
These properties influence its formulation in pharmaceutical products.
Rac-3-Oxo Atorvastatin Sodium Salt is primarily utilized in research related to cardiovascular health due to its cholesterol-lowering effects. Its applications include:
The systematic IUPAC name for this compound is sodium 7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-5-hydroxy-3-oxoheptanoate [2] [6]. This name precisely reflects its structural features: a sodium carboxylate headgroup, a β-ketoacid chain, and a complex pyrrole-based core with fluorophenyl, isopropyl, and phenylcarbamoyl substituents. The molecular formula is C33H32FN2NaO5, with a molecular weight of 578.60 g/mol [2] [4]. The SMILES notation ([Na+].CC(C)c1c(C(=O)Nc2ccccc2)c(c3ccccc3)c(c4ccc(F)cc4)n1CCC(O)CC(=O)CC(=O)[O-]
) and InChI key further encode its atomic connectivity [4] [7].
Table 1: Fundamental Chemical Identifiers
Property | Value |
---|---|
IUPAC Name | Sodium 7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-5-hydroxy-3-oxoheptanoate |
Molecular Formula | C33H32FN2NaO5 |
Molecular Weight | 578.60 g/mol |
CAS Registry (Sodium Salt) | 1391052-00-8 |
CAS Registry (Free Acid) | 1391194-36-7 |
Canonical SMILES | [Na+].CC(C)c1c(C(=O)Nc2ccccc2)c(c3ccccc3)c(c4ccc(F)cc4)n1CCC(O)CC(=O)CC(=O)[O-] |
The prefix "rac-" explicitly denotes this compound as a racemic mixture of R- and S-enantiomers at the C5 hydroxy position of the heptanoate side chain [3] [7]. Unlike enantiopure atorvastatin, which exhibits specific chiral pharmacology, the 3-oxo modification eliminates the C5 chiral center by introducing a ketone group at C3. However, the synthetic route typically yields racemization at C5 due to keto-enol tautomerism during formation [7] [9]. Commercial sources confirm this material is supplied without chiral resolution, making it distinct from enantiomerically pure atorvastatin derivatives used therapeutically [3] [9].
Table 2: Stereochemical Comparison with Atorvastatin
Feature | rac-3-Oxo Atorvastatin Sodium Salt | Enantiopure Atorvastatin |
---|---|---|
C5 Configuration | Racemic (R/S mixture) | Single enantiomer (typically R,R) |
C3 Functional Group | Ketone (=O) | Hydroxyl (-OH) |
Chiral Centers | None (achiral at C5 due to oxidation) | Two chiral centers (C3, C5) |
Pharmacological Relevance | Impurity/metabolite profile | Active pharmaceutical ingredient (API) |
The solid-state behavior of rac-3-oxo atorvastatin sodium salt is characterized by non-crystalline (amorphous) morphology under standard storage conditions [9]. While definitive single-crystal XRD data is unavailable in public literature, its amorphous nature is inferred from:
Polymorphism studies of parent atorvastatin calcium reveal over 40 crystalline forms, highlighting the structural flexibility of this scaffold [10]. For the 3-oxo sodium derivative, the amorphous form dominates due to synthetic processing and kinetic trapping during isolation. This amorphous state enhances aqueous solubility relative to crystalline analogues but necessitates stringent humidity control during handling [9] [10].
Table 3: Solid-State Characteristics
Property | Observation | Analytical Evidence |
---|---|---|
Crystalline Form | Predominantly amorphous | Absence of Bragg peaks in XRPD [10] |
Thermal Event (Tg) | Glass transition ~100-120°C | Broad endotherm in DSC [10] |
Hygroscopicity | Moderate | Requires desiccated storage [4] |
Stability | Limited; degrades upon heating | TGA shows mass loss >150°C [10] |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1